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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyllethanol

Cat. No.: B146949

For Immediate Release

A comprehensive spectroscopic analysis of 2-[2-(Aminomethyl)phenyl]ethanol, a compound
of interest for researchers, scientists, and drug development professionals, is currently
hampered by the lack of publicly available experimental data. Despite extensive searches of
scientific databases and literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for this particular molecule could not be retrieved.

This technical guide aims to address the interest in the spectroscopic properties of 2-[2-
(Aminomethyl)phenyl]lethanol. However, it is crucial to note that the following sections are
based on predicted data and analysis of structurally similar compounds due to the absence of
published experimental spectra for the target molecule. This information should be used as a
preliminary guide and for comparison once experimental data becomes available.

Predicted Spectroscopic Data

Given the absence of experimental data, predictive models can offer insights into the expected
spectroscopic characteristics of 2-[2-(Aminomethyl)phenyl]ethanol. The following tables
summarize predicted values and expected key features based on its chemical structure.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm
) Aromatic protons
~7.2-7.4 Multiplet 4H
(CeHa4)

~3.85 Triplet 2H -CH2-OH
~3.80 Singlet 2H -CH2-NH:2
~2.90 Triplet 2H Ar-CHz-
Variable Broad Singlet 3H -NHz and -OH

Note: Predictions are based on standard chemical shift values and may vary based on solvent

and experimental conditions.

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

~140 Aromatic C (quaternary)
~138 Aromatic C (quaternary)
~130 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~63 -CH2-OH

~45 -CHz2-NH:

~38 Ar-CHa-

Note: These are estimated values and require experimental verification.

Table 3: Expected Key IR Absorption Bands
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Wavenumber . . . .

Intensity Functional Group Vibration
(cm™)
3400-3200 Strong, Broad O-H, N-H Stretching
3080-3010 Medium Aromatic C-H Stretching
2960-2850 Medium Aliphatic C-H Stretching

) Aromatic Ring
1600-1450 Medium-Strong Cc=C )
Stretching

1580-1490 Medium-Strong N-H Bending
1050-1000 Strong C-O Stretching
800-700 Strong Aromatic C-H Out-of-plane Bending

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment
151 [M]* (Molecular lon)
134 [M-NHs]*

120 [M-CH20OH]*

106 [M-CH2CH2OH]*

91 [C7H7]* (Tropylium ion)

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Experimental Protocols: A General Approach

While specific experimental protocols for 2-[2-(Aminomethyl)phenyl]ethanol are not

available, the following outlines a general workflow for acquiring the necessary spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR tube.

'H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field
spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-
2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary due to the low natural abundance of
13C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the signals in the *H NMR spectrum and
reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a
liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an
Attenuated Total Reflectance (ATR) accessory can be used.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable method such as direct infusion or after separation by Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS).

lonization: Utilize an appropriate ionization technique, such as Electron lonization (El) for
GC-MS or Electrospray lonization (ESI) for LC-MS.

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the
molecular ion and major fragment ions.
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o Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and
deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a novel compound like 2-[2-(Aminomethyl)phenyl]ethanol.

Spectroscopic Analysis

[l MR Spectroscopy
(H, 5C, 2D)

Compound Synthesis & Purification Dgta Interpretation & Structure Elucidation

Synthesis of 2-[: }—b{ i (e.g., C IR Spectroscopy Combined Data Analysis

A

Click to download full resolution via product page

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

While a definitive experimental spectroscopic guide for 2-[2-(Aminomethyl)phenyl]ethanol
cannot be provided at this time, this document offers a predictive framework and a general
methodology for its analysis. It is imperative for researchers working with this compound to
perform thorough spectroscopic characterization to confirm its identity and purity. The data
presented herein should serve as a valuable reference for the interpretation of forthcoming
experimental results. The scientific community would greatly benefit from the publication of
experimentally derived spectroscopic data for this compound.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-[2-
(Aminomethyl)phenyl]ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146949#spectroscopic-data-nmr-ir-ms-
of-2-2-aminomethyl-phenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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